molecular formula C10H10O2 B13077439 3-(3-Methylphenyl)-3-oxopropanal

3-(3-Methylphenyl)-3-oxopropanal

Cat. No.: B13077439
M. Wt: 162.18 g/mol
InChI Key: QIQMPLTVLFFRKV-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3-oxopropanal is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a 3-methylphenyl group attached to a 3-oxopropanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-(3-Methylphenyl)propanoic acid.

    Reduction: 3-(3-Methylphenyl)-3-hydroxypropanal.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Methylphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-oxopropanal involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzaldehyde: Similar structure but lacks the oxopropanal moiety.

    3-Methylacetophenone: Contains a ketone group instead of an aldehyde.

    3-Methylphenylacetic acid: Similar aromatic ring but with a different functional group.

Uniqueness

3-(3-Methylphenyl)-3-oxopropanal is unique due to the presence of both an aromatic ring and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-(3-methylphenyl)-3-oxopropanal

InChI

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,6-7H,5H2,1H3

InChI Key

QIQMPLTVLFFRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC=O

Origin of Product

United States

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